molecular formula C6H8N2O B1624743 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole CAS No. 353238-51-4

2-(1-Methylcyclopropyl)-1,3,4-oxadiazole

Cat. No. B1624743
CAS RN: 353238-51-4
M. Wt: 124.14 g/mol
InChI Key: YWUFRMZKROSGOA-UHFFFAOYSA-N
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Description

“2-(1-Methylcyclopropyl)-1,3,4-oxadiazole” is a complex organic compound. It contains a methylcyclopropyl group, which is a cyclopropane ring with a methyl group attached . The 1,3,4-oxadiazole is a five-membered ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds can be synthesized through various methods. For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its molecular structure and the conditions under which it is reacted. Methylcyclopropane, like many other cyclopropanes, undergoes ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, methylcyclopropane is a colorless gas .

Safety and Hazards

The safety and hazards associated with “2-(1-Methylcyclopropyl)-1,3,4-oxadiazole” would depend on its physical and chemical properties. For example, 1-Methyl-1-cyclohexene is classified as a flammable liquid and skin irritant .

Future Directions

The future directions for research on “2-(1-Methylcyclopropyl)-1,3,4-oxadiazole” would depend on its potential applications. For instance, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs, suggesting potential applications in drug discovery .

properties

IUPAC Name

2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(2-3-6)5-8-7-4-9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUFRMZKROSGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444239
Record name 2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353238-51-4
Record name 2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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